Superior Cytotoxicity of (-)-Chaetominine Against K562 Leukemia Cells Compared to the Clinical Standard 5-Fluorouracil (5-FU)
(-)-Chaetominine demonstrates significantly higher cytotoxicity against the K562 human chronic myelogenous leukemia cell line than the widely used chemotherapeutic agent 5-fluorouracil (5-FU). In a direct head-to-head comparison using an MTT assay, the IC50 of (-)-Chaetominine was found to be 33.7 ± 0.2 nM, while the IC50 for 5-FU was 55.0 ± 1.07 nM [1]. Another independent study confirmed this superiority, reporting IC50 values of 35 ± 2.03 nM for (-)-Chaetominine and 55 ± 1.07 nM for 5-FU [2]. This indicates that (-)-Chaetominine is approximately 1.6-fold more potent than 5-FU in this cellular model.
| Evidence Dimension | Cytotoxicity (IC50) against K562 human leukemia cells |
|---|---|
| Target Compound Data | IC50 = 33.7 ± 0.2 nM [1] and IC50 = 35 ± 2.03 nM [2] |
| Comparator Or Baseline | 5-Fluorouracil (5-FU) IC50 = 55.0 ± 1.07 nM [1] and IC50 = 55 ± 1.07 nM [2] |
| Quantified Difference | (-)-Chaetominine is 1.6-fold (38-39% lower IC50) more potent than 5-FU |
| Conditions | MTT assay, 48-hour incubation |
Why This Matters
For researchers focused on developing novel therapies for leukemia, this quantifiable superiority over an established clinical chemotherapeutic agent provides a strong rationale for selecting (-)-Chaetominine as a lead compound, bypassing the need to re-validate an inferior comparator.
- [1] Chen, Y.; Wang, S.; Li, Y.; Wu, J.; Zeng, D. 海洋微生物来源生物碱Chaetominine的抗肿瘤活性及作用机制研究. Doctoral Dissertation, East China University of Science and Technology, 2016. View Source
- [2] Zeng, D.; Li, Y.; Wu, J.; Wang, S.; Zhu, F. Assessment of the Cytotoxic and Apoptotic Effects of Chaetominine in a Human Leukemia Cell Line. Biomol. Ther. 2016, 24, 147-155. View Source
